molecular formula C19H15NO2 B472926 N-(4-acetylphenyl)-1-naphthamide CAS No. 543688-51-3

N-(4-acetylphenyl)-1-naphthamide

Cat. No. B472926
CAS RN: 543688-51-3
M. Wt: 289.3g/mol
InChI Key: WQKILFIXAULQPL-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-1-naphthamide” is a chemical compound . It is also known as “4-Acetamidoacetophenone” or "4′-Acetylacetanilide" . It is used in various chemical reactions and has been the subject of several research studies .


Synthesis Analysis

The synthesis of “this compound” involves a one-pot, economical, and efficient process . This process involves the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . This method enables efficient synthesis of the Michael adduct in a single step with satisfactory overall yield .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and has been the subject of various studies . The significance of pi-stacking and hydrogen bonding interactions has been established in biological chemistry . When the aryl substituent is a bulky 1-naphthalene ring, the resulting Cu(II) complexes were found to exhibit unique properties .


Chemical Reactions Analysis

“this compound” is involved in various chemical reactions . One such reaction is the Michael addition of aromatic alcohols to maleimide, which results in products in good yield, within a short reaction time, and under neutral conditions without the use of any kind of catalyst .

Safety and Hazards

The safety data sheet for a similar compound, “4-Acetamidoacetophenone”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or if inhaled .

properties

IUPAC Name

N-(4-acetylphenyl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-13(21)14-9-11-16(12-10-14)20-19(22)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKILFIXAULQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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